molecular formula C17H10N2O2S2 B11325329 4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate

4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate

Cat. No.: B11325329
M. Wt: 338.4 g/mol
InChI Key: JJPLVMNLRIVOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyanosulfanyl group attached to a phenyl ring, which is further connected to an isothiochromene carboxamide structure. The unique arrangement of these functional groups imparts distinct chemical properties to the compound.

Properties

Molecular Formula

C17H10N2O2S2

Molecular Weight

338.4 g/mol

IUPAC Name

[4-[(1-oxoisothiochromene-3-carbonyl)amino]phenyl] thiocyanate

InChI

InChI=1S/C17H10N2O2S2/c18-10-22-13-7-5-12(6-8-13)19-16(20)15-9-11-3-1-2-4-14(11)17(21)23-15/h1-9H,(H,19,20)

InChI Key

JJPLVMNLRIVOOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Selection of Catalysts: Using efficient catalysts to facilitate the coupling reactions.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize the reaction efficiency.

    Purification Techniques: Employing chromatographic methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

Scientific Research Applications

N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is unique due to its combination of a cyanosulfanyl group and an isothiochromene core, which imparts distinct chemical reactivity and potential biological activity.

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